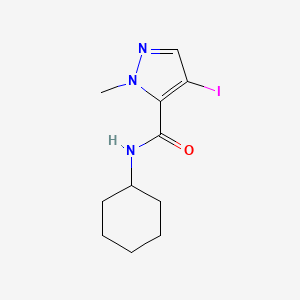

![molecular formula C20H24N4O4 B5542216 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on compounds similar to "1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine" involves the synthesis and evaluation of derivatives with potential therapeutic applications, including central nervous system activity and receptor interaction studies.

Synthesis Analysis

The synthesis of related compounds often involves complex organic synthesis techniques including cyclocondensation, Claisen-Schmidt condensation, and Mannich reaction, aimed at producing derivatives with specific pharmacological activities. For instance, Kumar et al. (2017) described the synthesis of derivatives involving reactions that start from basic chemical precursors to achieve the desired molecular structure with potential antidepressant activities (Kumar et al., 2017).

Molecular Structure Analysis

Crystal structure and molecular structure investigations, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, are essential for understanding the geometric and electronic properties of these compounds. Kumara et al. (2017) performed such analyses on piperazine derivatives to reveal the nature of intermolecular contacts and the molecular conformation (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and interaction with biological targets are determined by the structural features of the compounds. Studies by Shim et al. (2002) on the molecular interaction of antagonist piperazine derivatives with the CB1 cannabinoid receptor provide insights into the binding affinity and receptor selectivity, highlighting the importance of the molecular structure in drug-receptor interactions (Shim et al., 2002).

科学的研究の応用

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, including structures similar to the specified compound, serve as privileged structural motifs for aminergic G protein-coupled receptors. Specifically, these compounds have shown promise as high-affinity dopamine receptor partial agonists. Their design targets the fine-tuning of functional properties to favor G protein activation over β-arrestin recruitment, especially at dopamine D2 receptors. This approach has highlighted the potential of G protein-biased partial agonists as novel therapeutics, displaying significant antipsychotic activity in vivo, and underscores the intricate structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).

PET Tracers for Imaging Cerebral Receptors

Compounds structurally related to the query have been developed for mapping cerebral receptors using PET imaging. For example, derivatives designed for high specific activity and purity have been used to study adenosine A2A receptors (A2ARs) in the brain. Their regional brain uptake, consistent with known A2AR distribution, especially in the striatum, indicates these compounds' suitability as A2AR PET tracers. This research underscores the compounds' potential for advancing cerebral imaging, particularly for receptors implicated in neurological disorders (Zhou et al., 2014).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, a structural motif related to the query compound, have been synthesized and shown to possess antimicrobial activities. These compounds have been evaluated against various test microorganisms, demonstrating good to moderate activities. This research indicates the potential of such compounds in developing new antimicrobial agents, showcasing the versatility of piperazine derivatives in addressing microbial resistance (Bektaş et al., 2010).

Novel σ1 Receptor Antagonists

Analogs of PB28, a σ1 receptor ligand, with modified structural features to reduce lipophilicity for potential PET radiotracer applications, highlight the ongoing efforts to develop diagnostic and therapeutic agents targeting the σ1 receptor. Such compounds are evaluated for their receptor affinity, selectivity, and potential antiproliferative activity, contributing to the understanding of σ receptors in oncology and beyond (Abate et al., 2011).

特性

IUPAC Name |

[4-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-27-17-6-3-2-5-16(17)24-14-15(13-21-24)19(25)22-8-10-23(11-9-22)20(26)18-7-4-12-28-18/h2-3,5-6,13-14,18H,4,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUOCMZQICBMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)